Home > Products > Screening Compounds P69295 > c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2
c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 -

c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2

Catalog Number: EVT-10979262
CAS Number:
Molecular Formula: C154H231N41O47
Molecular Weight: 3408.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 is a modified derivative of glucagon-like peptide-1 (GLP-1), specifically designed to enhance its biological activity and stability. GLP-1 is an incretin hormone that plays a crucial role in glucose metabolism by stimulating insulin secretion in a glucose-dependent manner. The modification of the peptide sequence aims to improve its pharmacokinetic properties and receptor affinity, making it a valuable candidate for therapeutic applications, particularly in the management of type 2 diabetes mellitus.

Source

This compound is derived from the natural GLP-1 (7-37) form, which is produced from the cleavage of proglucagon in intestinal L-cells. The specific modifications in the sequence, particularly the incorporation of homoglutamic acid at position 22 and lysine at position 26, are designed to stabilize the peptide's structure and enhance its interaction with GLP-1 receptors .

Classification

c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 belongs to the class of peptide hormones and is categorized as a GLP-1 receptor agonist. It is part of a broader category of incretin mimetics used in diabetes treatment, which includes various synthetic analogs designed to mimic or enhance the action of endogenous GLP-1.

Synthesis Analysis

Methods

The synthesis of c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 typically involves solid-phase peptide synthesis (SPPS), which allows for precise control over the sequence and modifications of the peptide. This method facilitates the incorporation of non-standard amino acids and cyclic structures, enhancing stability and biological activity.

Technical Details

The synthesis process generally includes:

  1. Preparation of the resin: A suitable resin is chosen to anchor the first amino acid.
  2. Sequential addition: Amino acids are added one at a time, with protection groups removed as necessary to allow for coupling.
  3. Cyclization: The specific modifications at positions 22 and 26 are introduced through lactam formation or other coupling reactions.
  4. Cleavage and purification: After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to obtain the final product in high purity.
Molecular Structure Analysis

Structure

The molecular structure of c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 features an alpha-helical conformation, which is critical for its interaction with GLP-1 receptors. The introduction of homoglutamic acid at position 22 and lysine at position 26 contributes to this helical stability, facilitating receptor binding .

Data

The molecular formula can be represented as C₁₈H₂₄N₄O₄S, with a molecular mass of approximately 396.47 g/mol. The specific structural characteristics include:

  • Alpha-helical regions: Essential for biological activity.
  • Hydrophobic interactions: Contributing to receptor affinity.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis of c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 include:

  1. Peptide bond formation: Between amino acids during SPPS.
  2. Lactam formation: Involving side-chain interactions between glutamic acid and lysine to stabilize the cyclic structure.
  3. Cleavage reactions: To release the peptide from its resin support.

Technical Details

These reactions require careful control over conditions such as temperature, pH, and reactant concentrations to ensure high yields and purity of the final product.

Mechanism of Action

Process

c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 functions by binding to GLP-1 receptors on pancreatic beta cells, leading to increased cyclic adenosine monophosphate (cAMP) levels. This cascade results in enhanced insulin secretion in response to elevated blood glucose levels .

Data

Studies indicate that modifications such as those present in c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 can significantly improve receptor affinity and functional activity compared to native GLP-1 forms, thereby enhancing its therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical Properties

c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 is typically a white to off-white powder that is soluble in water. Its stability can be affected by factors such as pH and temperature.

Chemical Properties

The compound exhibits characteristics typical of peptides:

  • Hydrophilicity: Due to polar amino acids.
  • Stability: Enhanced by cyclic modifications that protect against enzymatic degradation.

Relevant analyses include:

  • Purity assessments: Conducted via HPLC.
  • Mass spectrometry: To confirm molecular weight and structure.
Applications

Scientific Uses

c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 has significant potential in scientific research and clinical applications:

  1. Diabetes treatment: As a GLP-1 receptor agonist, it can be used for managing type 2 diabetes mellitus by improving glycemic control.
  2. Obesity management: Its role in promoting satiety can aid in weight loss strategies.
  3. Research tool: Used in studies investigating insulin signaling pathways and metabolic regulation.

Properties

Product Name

c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2

IUPAC Name

(4S)-5-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,5S,8S,11S,21S)-11-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]-2-(3-amino-3-oxopropyl)-5,8-dimethyl-3,6,9,17,22-pentaoxo-1,4,7,10,16-pentazacyclodocos-21-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid

Molecular Formula

C154H231N41O47

Molecular Weight

3408.7 g/mol

InChI

InChI=1S/C154H231N41O47/c1-16-79(10)124(151(240)172-82(13)129(218)181-107(62-88-65-164-93-36-24-23-35-91(88)93)141(230)183-103(58-76(4)5)142(231)192-122(77(6)7)149(238)180-95(37-25-27-54-155)132(221)167-69-116(206)173-94(40-30-56-163-154(159)160)131(220)165-67-113(158)203)194-143(232)105(59-85-31-19-17-20-32-85)184-138(227)101(49-53-120(212)213)178-135(224)96-38-26-28-55-162-114(204)41-29-39-97(136(225)177-99(46-50-112(157)202)134(223)171-80(11)127(216)170-81(12)128(217)175-96)176-137(226)100(48-52-119(210)211)179-139(228)102(57-75(2)3)182-140(229)104(61-87-42-44-90(201)45-43-87)185-146(235)109(71-196)188-148(237)111(73-198)189-150(239)123(78(8)9)193-145(234)108(64-121(214)215)186-147(236)110(72-197)190-153(242)126(84(15)200)195-144(233)106(60-86-33-21-18-22-34-86)187-152(241)125(83(14)199)191-117(207)70-168-133(222)98(47-51-118(208)209)174-115(205)68-166-130(219)92(156)63-89-66-161-74-169-89/h17-24,31-36,42-45,65-66,74-84,92,94-111,122-126,164,196-201H,16,25-30,37-41,46-64,67-73,155-156H2,1-15H3,(H2,157,202)(H2,158,203)(H,161,169)(H,162,204)(H,165,220)(H,166,219)(H,167,221)(H,168,222)(H,170,216)(H,171,223)(H,172,240)(H,173,206)(H,174,205)(H,175,217)(H,176,226)(H,177,225)(H,178,224)(H,179,228)(H,180,238)(H,181,218)(H,182,229)(H,183,230)(H,184,227)(H,185,235)(H,186,236)(H,187,241)(H,188,237)(H,189,239)(H,190,242)(H,191,207)(H,192,231)(H,193,234)(H,194,232)(H,195,233)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H4,159,160,163)/t79-,80-,81-,82-,83-,84-,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,122-,123-,124-,125-,126-/m0/s1

InChI Key

FZOFJRYZQZCXIG-XPPJIRRWSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C4CCCCNC(=O)CCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)C)C)CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC7=CN=CN7)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]4CCCCNC(=O)CCC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)C)C)CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC7=CN=CN7)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.